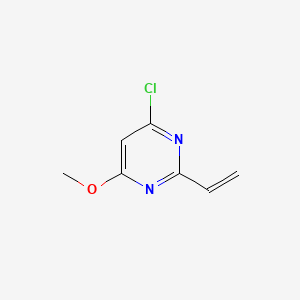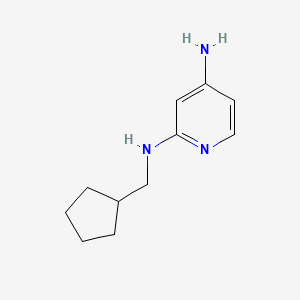
4-Chloro-6-methoxy-2-vinylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methoxy-2-vinylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7ClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-vinylpyrimidine typically involves the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with a vinylating agent. One common method is the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with acetylene in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like N-methylpyrrolidone at a temperature of 0–5°C for a period of 30 minutes, followed by stirring for an additional 2 hours .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents, along with rigorous quality control measures, ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
4-Chloro-6-methoxy-2-vinylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Products include 4-amino-6-methoxy-2-vinylpyrimidine, 4-thio-6-methoxy-2-vinylpyrimidine, and 4-alkoxy-6-methoxy-2-vinylpyrimidine.
Oxidation: Products include 4-chloro-6-methoxy-2-(2,3-epoxypropyl)pyrimidine and 4-chloro-6-methoxy-2-(2,3-dihydroxypropyl)pyrimidine.
Reduction: The major product is 4-chloro-6-methoxy-2-ethylpyrimidine.
科学的研究の応用
4-Chloro-6-methoxy-2-vinylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: It is used in the development of agrochemicals, including herbicides and fungicides.
作用機序
The mechanism of action of 4-Chloro-6-methoxy-2-vinylpyrimidine involves its interaction with specific molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The chlorine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
4-Chloro-6-methoxy-2-methylpyrimidine: Similar structure but with a methyl group instead of a vinyl group.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains an ethoxy group and a methylthio group, offering different reactivity and applications.
Uniqueness
4-Chloro-6-methoxy-2-vinylpyrimidine is unique due to its vinyl group, which provides additional reactivity compared to similar compounds
特性
IUPAC Name |
4-chloro-2-ethenyl-6-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-3-6-9-5(8)4-7(10-6)11-2/h3-4H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCOGECEXAPZBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)

![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)
![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)

![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)


![N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B567128.png)
![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)
